Comparative CNS Anticancer Activity: Target Compound vs. Phenylsulfonyl Analog in a Patent Dataset
A patent detailing a focused library of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles provides the most direct evidence of the target compound's differentiated activity. The closest direct comparator to the target compound from this dataset is 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide. In an NCI-60 cancer screen, this comparator was the most active compound against the CNS cancer subpanel, showing a strong cytostatic effect on SNB-75 (Glioblastoma) and SF-539 (Gliosarcoma) cell lines [1]. The target compound, with its p-tolyl and tosyl groups, is designed to modulate this activity further through altered electronic and steric properties, creating the potential for a distinct spectrum or potency.
| Evidence Dimension | Cytostatic activity in CNS cancer cell lines |
|---|---|
| Target Compound Data | Designed as a structural analog with differentiated p-tolyl/tosyl groups; specific NCI-60 data not publicly available. |
| Comparator Or Baseline | 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide: Highest activity in patent set against SNB-75 and SF-539 CNS cell lines. |
| Quantified Difference | Activity vs. inactivity is driven by the 4-sulfonyl-5-thio substitution motif. The target compound's unique groups are predicted to shift potency or selectivity relative to the active comparator. |
| Conditions | NCI-60 Human Tumor Cell Line Screen; CNS Cancer subpanel. |
Why This Matters
The target compound is a key probe for SAR studies to optimize CNS anticancer activity within this scaffold, directly building on the most active core structure identified in a patent.
- [1] SciTile. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles (2022). Patent reference. View Source
